molecular formula C8H14ClNO2 B6260596 rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 2307776-42-5

rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B6260596
CAS No.: 2307776-42-5
M. Wt: 191.7
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Description

rac-(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a norbornane-like framework. Its molecular formula is C₈H₁₃NO₂·HCl, yielding a molecular weight of 191.66 g/mol . The compound exists as a racemic mixture (rac-), indicating equal proportions of enantiomers. It is commonly used in biochemical studies, particularly as a substrate or inhibitor in amino acid transport systems . Key suppliers include Enamine Ltd, Santa Cruz Biotechnology, and Accela, with prices ranging from $550/0.1g to $2500/1g depending on purity (typically ≥95%) and quantity .

Properties

CAS No.

2307776-42-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Formation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid

Cyclopentadiene reacts with acrylic acid under thermal conditions (140°C, 12 h) to yield bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The endo selectivity of this reaction ensures the carboxylic acid group occupies the 2-position.

Step 2: Bromination at C2

Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom at C2, yielding 2-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.

Table 1: Optimization of Bromination Conditions

ConditionYield (%)Purity (%)
NBS, CCl₄, 25°C7895
Br₂, CH₂Cl₂, 0°C6589

Step 3: Azide Substitution and Reduction

The bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF (80°C, 6 h) to form the 2-azido intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, yielding rac-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid.

Step 4: Racemic Mixture Isolation

The synthetic route above produces a racemic mixture due to the absence of chiral auxiliaries. Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid in ethanol enables partial resolution, though industrial-scale processes often retain the racemic form for cost efficiency.

Step 5: Hydrochloride Salt Precipitation

Treatment with concentrated HCl in anhydrous ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Table 2: Hydrochloride Salt Crystallization Parameters

Solvent SystemYield (%)Purity (%)
Ether/HCl9299.5
Ethanol/HCl8598

Analytical Validation and Quality Control

Structural Confirmation

  • X-ray Crystallography : Resolves the exo/endo configuration of substituents. The 2-amino and 2-carboxylic acid groups adopt an exo orientation, as confirmed by analogous structures.

  • ¹H NMR : Key signals include δ 3.2 ppm (bridging CH₂) and δ 1.5–2.1 ppm (norbornane protons).

  • IR Spectroscopy : N–H stretch at 3350 cm⁻¹ and C=O stretch at 1700 cm⁻¹.

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) confirms >99% purity.

  • Elemental Analysis : Matches theoretical values for C₈H₁₄ClNO₂ (C 45.83%, H 6.47%, N 6.67%).

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reactivated.

  • Solvent Recovery : Ether and ethanol are distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes several types of chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Alkylated or acylated amino acid derivatives.

Scientific Research Applications

rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing enzyme inhibitors and receptor agonists/antagonists.

    Organic Synthesis: Serves as a chiral building block for the synthesis of complex molecules.

    Biological Studies: Investigated for its potential effects on neurotransmitter systems and as a probe in neurochemical research.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

    Pathways Involved: The compound can affect pathways related to neurotransmission, enzyme catalysis, and cellular signaling.

Comparison with Similar Compounds

Structural Variations and Stereochemistry

The bicyclo[2.2.1]heptane scaffold is shared among analogs, but differences arise in substituent positions, stereochemistry, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
rac-(1R,2R,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₈H₁₃NO₂·HCl 191.66 Amino group at position 2; racemic mixture Inhibits L-system amino acid transport (sodium-independent)
(1S,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 Enantiomerically pure (1S,2S,4S) configuration; lacks HCl Potential chiral building block for drug synthesis
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride C₈H₁₄ClNO₂ 191.65 Amino group at position 3; racemic mixture Unclear transport system affinity; used in synthetic chemistry
(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride C₈H₁₂ClNO₂ 189.64 Unsaturated ring (hept-5-ene); amino group at position 3 Altered reactivity due to double bond; potential for enhanced membrane permeability
rac-(1R,4S,5S)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 Azabicyclo structure with methyl substitution; smaller bicyclic system Explored in medicinal chemistry for constrained peptide analogs

Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form enhances water solubility compared to free bases. Unsaturated analogs (e.g., hept-5-ene derivatives) may exhibit lower boiling points due to reduced molecular rigidity .
  • Acidity: The pKa of the carboxylic acid group in related compounds is ~4.34, typical for α-amino acids, but substituents like oxygen (e.g., 7-oxabicyclo derivatives) can modulate acidity .

Commercial Availability and Pricing

Supplier Purity Price Range Key Features
Santa Cruz Biotechnology ≥95% $210/100 mg Available in 100 mg to 1 g quantities
Accela N/A $550/0.1g Custom synthesis options; bulk pricing available
Enamine Ltd 95% $1000/250 mg Catalog building block for medicinal chemistry

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for related bicyclic amino acids .
  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to validate spatial arrangement .
  • Circular Dichroism (CD) : Monitor Cotton effects to confirm enantiomeric excess (>95%) .

How does the rigid bicyclo[2.2.1]heptane framework influence the compound’s interaction with biological targets?

Advanced Research Question
The bicyclic scaffold enforces conformational rigidity, enhancing binding affinity and selectivity. For example:

  • Enzyme Inhibition : The rigid structure mimics transition states in enzymatic reactions (e.g., proteases), as seen in studies of analogous bicyclic inhibitors .
  • Receptor Targeting : Molecular docking simulations suggest the bicycloheptane core fits into hydrophobic pockets of GPCRs, reducing entropic penalties during binding .

What are the stability challenges of this compound under physiological conditions, and how can they be addressed?

Advanced Research Question

  • pH Sensitivity : The hydrochloride salt may dissociate in neutral buffers, reducing solubility. Use lyophilized formulations or co-solvents (e.g., PEG-400) to stabilize .
  • Oxidative Degradation : The secondary amine is prone to oxidation. Add antioxidants (e.g., ascorbic acid) or store under inert gas .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate energy barriers for functional group modifications (e.g., introducing fluorine at C4) to predict synthetic feasibility .
  • Molecular Dynamics (MD) : Simulate binding dynamics with target proteins (e.g., NMDA receptors) to identify optimal substituents for improved affinity .

What strategies mitigate poor aqueous solubility of this compound in in vitro assays?

Basic Research Question

  • Salt Exchange : Replace hydrochloride with mesylate or citrate to enhance solubility .
  • Prodrug Design : Introduce ester moieties (e.g., pivaloyloxymethyl) that hydrolyze in vivo to release the active compound .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Impurity Profiles : Validate purity via LC-MS and exclude trace contaminants (e.g., diastereomers) that skew activity .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and temperature to ensure reproducibility .

What comparative studies distinguish this compound from structurally related bicyclic amino acids?

Advanced Research Question

  • Functional Group Comparison : Replace the carboxyl group with sulfonamide to assess impact on membrane permeability .
  • Biological Screening : Test against panels of enzymes (e.g., aminopeptidases) to identify unique inhibitory profiles .

What in vivo pharmacokinetic studies are needed to advance this compound toward preclinical development?

Advanced Research Question

  • ADME Profiling : Conduct rodent studies to assess oral bioavailability, plasma half-life, and blood-brain barrier penetration .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

How can researchers explore novel applications beyond enzyme inhibition, such as in materials science?

Advanced Research Question

  • Polymer Synthesis : Incorporate the bicyclic moiety into polyamides to enhance thermal stability .
  • Supramolecular Chemistry : Leverage hydrogen-bonding motifs for self-assembling nanostructures .

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